4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C16H25FN2O3S. This compound is known for its unique chemical structure, which includes a fluorophenyl group, a piperidinyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized by reacting 1-(2-methoxyethyl)piperidine with a suitable base.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- 4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)methylbenzenesulfonamide
Uniqueness
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-13-11-15(17)3-4-16(13)23(20,21)18-12-14-5-7-19(8-6-14)9-10-22-2/h3-4,11,14,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXZHNTIAWBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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